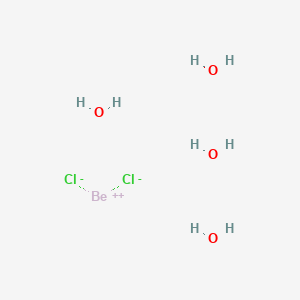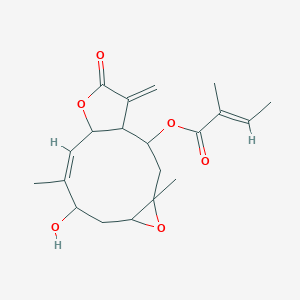
2,3-bisphospho-D-glycerate
Übersicht
Beschreibung
2,3-Bisphosphoglyceric acid (2,3-BPG), also known as 2,3-diphosphoglyceric acid (2,3-DPG), is a three-carbon isomer of the glycolytic intermediate 1,3-bisphosphoglyceric acid (1,3-BPG) . It is present in human red blood cells at approximately 5 mmol/L . It binds with greater affinity to deoxygenated hemoglobin than it does to oxygenated hemoglobin .
Synthesis Analysis
2,3-BPG is formed from 1,3-BPG by the enzyme BPG mutase . It can then be broken down by 2,3-BPG phosphatase to form 3-phosphoglycerate . Its synthesis and breakdown are a way around a step of glycolysis .Molecular Structure Analysis
The molecular formula of 2,3-BPG is C3H8O10P2 . Its average mass is 266.037 Da and its monoisotopic mass is 265.959259 Da .Chemical Reactions Analysis
2,3-BPG is formed from 1,3-BPG by the enzyme BPG mutase . It can then be broken down by 2,3-BPG phosphatase to form 3-phosphoglycerate . The normal glycolytic pathway generates 1,3-BPG, which may be dephosphorylated by phosphoglycerate kinase (PGK), generating ATP .Physical And Chemical Properties Analysis
The density of 2,3-BPG is 2.1±0.1 g/cm3 . Its boiling point is 669.8±65.0 °C at 760 mmHg . The molar refractivity is 40.8±0.3 cm3 . It has 10 H bond acceptors and 5 H bond donors .Wissenschaftliche Forschungsanwendungen
Photosynthesis and Photoinhibition
- 2,3-bisphospho-D-glycerate is involved in the photorespiratory pathway, which is crucial for preventing photoinhibition of photosystem II (PSII), particularly in C3 plants. This pathway helps avoid inhibition of the synthesis of the D1 protein, essential for the repair of photodamaged PSII (Takahashi, Bauwe, & Badger, 2007).
Biotechnology and Recombinant Production
- Research has demonstrated the use of recombinant E. coli strains to express BPGM (bisphosphoglycerate mutase) and produce 2,3-bisphospho-D-glycerate. This study provides insights into optimizing conditions for the highest productivity of 2,3-BPG (Huang Wei-da, 2010).
Enzyme Catalysis and Molecular Biology
- The catalytic mechanism of cofactor-independent phosphoglycerate mutase (iPGM) has been explored in depth. iPGM catalyzes the isomerization of 2 and 3-phosphoglycerates, playing a significant role in glucose metabolism. Understanding its mechanism can contribute to developing inhibitors for clinical significance (Rigden et al., 2003).
Biochemical Synthesis Processes
- A study on bioreactor design for converting 3-phospho-D-glycerate into D-ribulose-1,5-bisphosphate, involving enzymes such as phosphoglycerate kinase (PGK), demonstrates the potential of these processes in biocatalytic carbon dioxide fixation (Bhattacharya et al., 2004).
Role in Placental Function
- 2,3-bisphosphoglycerate mutase (2,3-BPGM), which synthesizes 2,3-BPG, has been identified in non-erythroid cells of the human placenta. This finding indicates a significant role in facilitating oxygen transfer between maternal and fetal blood (Pritlove et al., 2006).
Metabolic Studies in Animals
- The concentration of 2,3-bisphosphoglycerate in cattle with acute ruminal acidosis has been studied, indicating its potential role in the pathogenesis of ruminal acidosis. This research can inform veterinary practices and animal health management (Moosa et al., 2021).
Glycolysis and Cancer Research
- Bisphosphoglycerate mutase controls serine pathway flux via 3-phosphoglycerate in glycolysis. Its activity impacts cancer metabolism and the biosynthesis of serine, an amino acid crucial for cancer cell proliferation (Oslund et al., 2017).
Eigenschaften
IUPAC Name |
(2R)-2,3-diphosphonooxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O10P2/c4-3(5)2(13-15(9,10)11)1-12-14(6,7)8/h2H,1H2,(H,4,5)(H2,6,7,8)(H2,9,10,11)/t2-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHUEYCVLUUEJJ-UWTATZPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)OP(=O)(O)O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)O)OP(=O)(O)O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O10P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2,3-Diphosphoglyceric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001294 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2,3-bisphospho-D-glycerate | |
CAS RN |
14438-19-8 | |
| Record name | Glyceric acid, bis(dihydrogen phosphate), D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014438198 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Diphosphoglyceric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001294 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2,3-bisphospho-D-glycerate interact with phosphoglycerate mutase, and what are the downstream effects?
A: 2,3-bisphospho-D-glycerate acts as a cofactor for certain phosphoglycerate mutase enzymes, but not for the enzyme derived from wheat germ. Research using pig-kidney phosphoglycerate mutase demonstrated that this enzyme utilizes a "phosphoenzyme" mechanism []. This involves the transfer of a phosphate group from 2,3-bisphospho-D-glycerate to the enzyme, forming a phosphorylated enzyme intermediate. This phosphate group is then transferred to the substrate, 2-phospho-D-glycerate, converting it to 3-phospho-D-glycerate. This reaction is crucial in glycolysis, ultimately impacting energy production within the cell.
Q2: The research mentions the use of 18O-labeled substrates. What is the significance of this technique in studying phosphoglycerate mutase?
A: Using 18O-labeled phospho-D-glycerate and H2(18)O allowed researchers to track the fate of oxygen atoms during the reaction catalyzed by wheat germ phosphoglycerate mutase []. The findings definitively showed that the isomerization of 2-phospho-D-glycerate and 3-phospho-D-glycerate does not proceed through a 2,3-cyclic phosphate intermediate. This elegant isotopic labeling experiment provided crucial evidence for a mechanism involving a direct phosphoryl transfer via a phosphoryl-enzyme intermediate.
Q3: Besides its role in glycolysis, does 2,3-bisphospho-D-glycerate interact with other proteins?
A: Yes, research indicates that 2,3-bisphospho-D-glycerate interacts with dromedary hemoglobin []. In this case, it acts as an allosteric effector, binding to the hemoglobin molecule and influencing its oxygen affinity. This interaction, alongside chloride and other solvent components, highlights the intricate interplay between 2,3-bisphospho-D-glycerate and protein structure and function beyond its well-known role in glycolysis.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7,8-dimethoxy-3-(3-nitrophenyl)-2-(2-phenylethyl)-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B227828.png)
![2-[(azidoacetyl)anilino]-N-cyclohexyl-2-(4-isopropylphenyl)acetamide](/img/structure/B227839.png)
![N-[(4-Pyridinyl)methylene]-2-(1H-benzoimidazole-2-yl)aniline](/img/structure/B227840.png)

![4,7,7-Trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B227856.png)
![4-(1-benzyl-1H-benzimidazol-2-yl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B227858.png)
![4-(4-Bromophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B227860.png)


![2-(2-amino-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-6-nitrophenol](/img/structure/B227879.png)
![3-[5-[(3R,4S)-4-hydroxydithiolan-3-yl]-1-methylpyrrolidin-2-yl]dithiolan-4-ol](/img/structure/B227881.png)
![2-(2-Amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-4,6-dichlorophenol](/img/structure/B227885.png)